REACTION_CXSMILES
|
[C:1]1([C:8]2[C:9]([OH:14])=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:2]([OH:7])=[CH:3][CH:4]=[CH:5][CH:6]=1.C1(=O)[O:19][CH2:18][CH2:17]O1.[I-].[K+].CN(C)C=O.[C:28](OCC)(=[O:30])[CH3:29]>>[OH:30][CH2:28][CH2:29][O:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[O:7][CH2:17][CH2:18][OH:19] |f:2.3|
|
Name
|
3
|
Quantity
|
12000 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)O)C=1C(=CC=CC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(OCCO1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred well
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
ADDITION
|
Details
|
temperature probe, and condenser with gas bubbler was added 2421 g
|
Type
|
TEMPERATURE
|
Details
|
The temperature was increased to 150° C
|
Type
|
WAIT
|
Details
|
After an additional 4 hours the starting material
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
were reacted
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 40° C.
|
Type
|
WASH
|
Details
|
The reaction mixture was washed 3 times with 500 ml water/sodium chloride (brine)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to recover a dark brown oil
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
OCCOC1=C(C=CC=C1)C1=C(C=CC=C1)OCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |